2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(16-13-14-6-7-20-13)8-15-12(18)9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWSXGTCBNYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide typically involves multiple steps. One common synthetic route includes the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide exhibit significant anticancer properties. For instance, derivatives of thiazole are known to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated that such compounds can effectively inhibit the growth of various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells .
Case Study:
A study focused on thiazole derivatives found that certain compounds enhanced the activity of caspases 3 and 9 in MCF7 cells, indicating their potential as anticancer agents .
Antiulcer Activity
The compound has also been investigated for its antiulcer properties. Thiazole-based compounds have been shown to possess gastroprotective effects, making them candidates for treating gastric ulcers. The mechanism involves the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .
Case Study:
In a patent study, various thiazole derivatives were tested for their effectiveness as antiulcer agents, showcasing promising results in reducing ulcer formation in animal models .
Enzyme Inhibition
Another significant application lies in the inhibition of specific enzymes such as α-glucosidase. Compounds with a similar structure have been reported to exhibit potent α-glucosidase inhibitory activity, which is crucial for managing diabetes by delaying carbohydrate absorption .
Case Study:
Research involving quinazolinone-1,2,3-triazole-acetamide hybrids revealed that phenoxy-containing compounds showed excellent α-glucosidase inhibitory potential with low toxicity profiles compared to standard drugs like acarbose .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide. Modifications in the phenoxy and thiazole groups can significantly influence biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituents on Phenoxy | Enhanced enzyme inhibition |
| Variations in Thiazole | Increased anticancer efficacy |
| Acetamide Group Changes | Altered solubility and bioavailability |
Mechanism of Action
The mechanism by which 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to structurally related N-(1,3-thiazol-2-yl)acetamide derivatives, focusing on substituents, synthesis, crystallography, and inferred biological activities.
Crystallographic and Conformational Insights
- Target Compound: While crystallographic data for the exact compound is unavailable, analogs like 2,2-diphenyl-N-(thiazol-2-yl)acetamide exhibit intermolecular N–H···N hydrogen bonds forming R₂²(8) dimers. The phenoxy group in the target compound may introduce steric hindrance, altering packing compared to phenyl or halogenated analogs.
- Chlorinated Derivatives : 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide shows a twisted conformation (61.8° dihedral angle), reducing π-π stacking but enhancing hydrophobic interactions. Chlorine atoms may improve target binding via halogen bonding.
Biological Activity
2-Phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds containing thiazole rings, such as 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide, have demonstrated potent anticancer activity. In various studies, thiazole derivatives have shown cytotoxic effects against multiple cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A549 cancer cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity by promoting interactions with cellular targets .
Antimicrobial Activity
In addition to its anticancer properties, 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide has been evaluated for its antimicrobial efficacy.
Research Insights:
- Antibacterial Effects : Studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Electron-Drawing Groups | Enhance interaction with target proteins |
| Substituents on Phenyl Ring | Modulate potency and selectivity |
Study 1: Antitumor Efficacy
A study conducted by Evren et al. (2019) synthesized several thiazole-based compounds and tested their effects on NIH/3T3 and A549 cell lines. The results indicated that modifications in the thiazole structure significantly impacted the compounds' selectivity and potency against cancer cells .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain substitutions led to enhanced antibacterial activity compared to standard antibiotics. This study utilized a series of dilutions to determine minimum inhibitory concentrations (MICs) against various bacterial strains .
Q & A
Q. What are the standard synthetic routes for 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide?
The synthesis involves multi-step reactions starting from benzothiazole and thiazole precursors. Key steps include:
- Formation of heterocyclic rings (benzothiazole/thiazole) via condensation reactions using solvents like dichloromethane or dimethylformamide .
- Coupling reactions (e.g., acylation or sulfanyl group introduction) catalyzed by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Temperature control (e.g., 273 K for amide bond formation) and purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : Confirms regiochemistry of thiazole/benzothiazole rings and acetamide substituents. For example, NMR detects aromatic protons (δ 7.2–8.1 ppm) and acetamide NH signals (δ 10.1–10.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 497.6 for CHNOS) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1650–1700 cm) and sulfanyl/thioamide bonds .
Q. What preliminary biological screening data exist for this compound?
Early studies indicate potential pharmacological activities:
- Anticancer Activity : IC values in the micromolar range (e.g., 12–45 µM) against breast and colon cancer cell lines, attributed to thiazole-mediated apoptosis .
- Antimicrobial Effects : Moderate inhibition of Gram-positive bacteria (MIC: 16–32 µg/mL) due to sulfanyl group interactions with bacterial membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency by stabilizing intermediates .
- Catalyst Optimization : Using EDC with hydroxybenzotriazole (HOBt) reduces side reactions, improving amidation yields from 21% to 33% .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization minimizes byproduct formation .
Q. How can discrepancies in reported biological activity data be resolved?
Conflicting IC values (e.g., 12 µM vs. 45 µM in cancer assays) may arise from:
- Assay Variability : Differences in cell line passage numbers or incubation times .
- Compound Purity : Impurities >5% (e.g., unreacted precursors) can skew results; validate via HPLC (≥95% purity) .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Simulations with AutoDock Vina suggest high affinity (binding energy: −9.2 kcal/mol) for kinase domains (e.g., EGFR) due to thiazole and acetamide hydrogen bonding .
- QSAR Modeling : Electron-withdrawing groups (e.g., trifluoromethyl) correlate with enhanced bioactivity; substituent optimization can guide derivative design .
Q. What strategies address low solubility in pharmacological assays?
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability (e.g., 3-fold increase in plasma half-life) .
Contradictions and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
